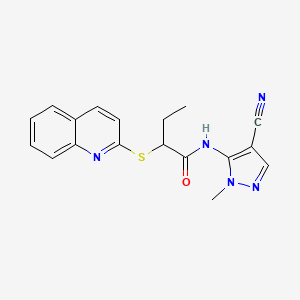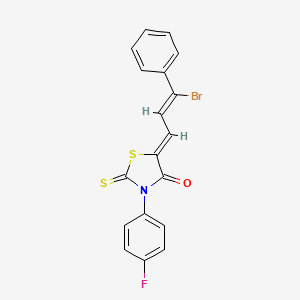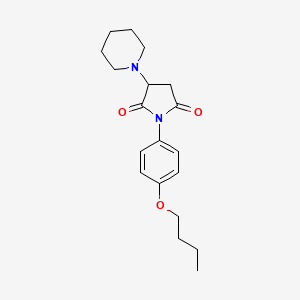![molecular formula C16H23NO2S B4937026 N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as BTE-PA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide. One direction is to further study its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents for cancer and Alzheimer's disease. Additionally, there is potential for the development of N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide analogs with improved therapeutic properties.
In conclusion, N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been synthesized and studied for its potential therapeutic properties in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research have been discussed. Further research is needed to fully understand its therapeutic potential and to develop improved therapeutic agents based on this compound.
Méthodes De Synthèse
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of tert-butylthiol with 4-methoxyphenylacetyl chloride, followed by the reaction of the resulting compound with ethyl acrylate. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)20-12-11-17-15(18)10-7-13-5-8-14(19-4)9-6-13/h5-10H,11-12H2,1-4H3,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMCSVITDKQAN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(tert-butylsulfanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)
![ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)


![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol}](/img/structure/B4937018.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)